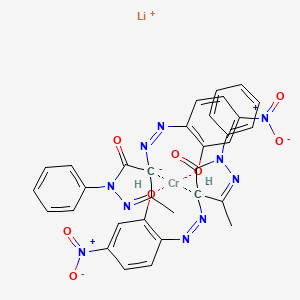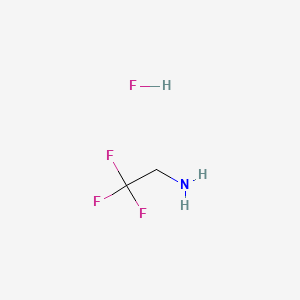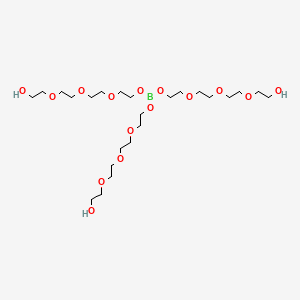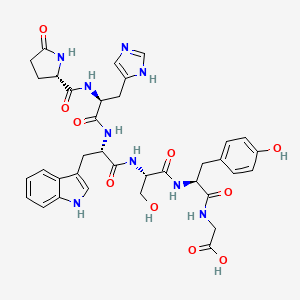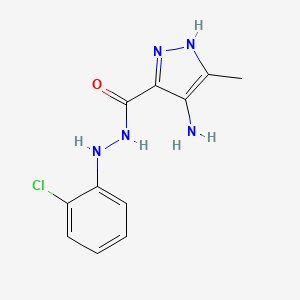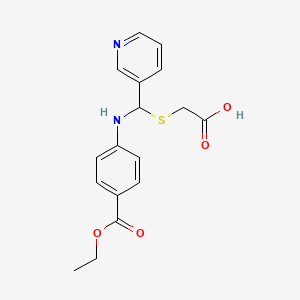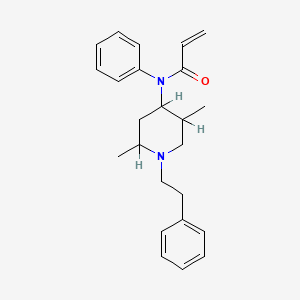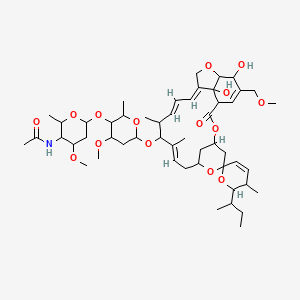
(4''R)-4''-(Acetylamino)-5-O-demethyl-4''-deoxy-26-methoxyavermectin A1a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a is a derivative of avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its enhanced efficacy and reduced toxicity compared to its parent compound, making it a valuable asset in both agricultural and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a typically involves multiple steps, starting from the parent avermectin compound. The key steps include:
Demethylation: The 5-O-methyl group is selectively removed under controlled conditions.
Acetylation: The 4’'-amino group is acetylated using acetic anhydride in the presence of a base.
Methoxylation: Introduction of the 26-methoxy group is achieved through a methylation reaction using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by fine-tuning temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role in modulating enzyme activity.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections and certain cancers.
Industry: Utilized in the development of new agricultural pesticides and veterinary medicines.
作用机制
The mechanism of action of (4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts normal cellular function, leading to paralysis and death of the parasite. The compound also affects other pathways, including those involved in neurotransmission and energy metabolism.
相似化合物的比较
Similar Compounds
Avermectin B1a: Another derivative of avermectin with similar anthelmintic properties.
Ivermectin: A well-known avermectin derivative used in both human and veterinary medicine.
Doramectin: Used primarily in veterinary applications for its potent antiparasitic effects.
Uniqueness
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a stands out due to its enhanced efficacy and reduced toxicity. Its unique structural modifications confer improved pharmacokinetic properties, making it a more effective and safer option compared to other avermectin derivatives.
属性
CAS 编号 |
156153-52-5 |
|---|---|
分子式 |
C51H77NO15 |
分子量 |
944.2 g/mol |
IUPAC 名称 |
N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-22'-(methoxymethyl)-3,11',13'-trimethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C51H77NO15/c1-12-27(2)46-30(5)18-19-50(67-46)24-37-21-36(66-50)17-16-29(4)45(28(3)14-13-15-35-26-60-48-44(54)34(25-57-9)20-38(49(55)63-37)51(35,48)56)64-42-23-40(59-11)47(32(7)62-42)65-41-22-39(58-10)43(31(6)61-41)52-33(8)53/h13-16,18-20,27-28,30-32,36-48,54,56H,12,17,21-26H2,1-11H3,(H,52,53)/b14-13+,29-16+,35-15+ |
InChI 键 |
UKBRLBORLOJJOH-WJHOPLKNSA-N |
手性 SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
规范 SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



